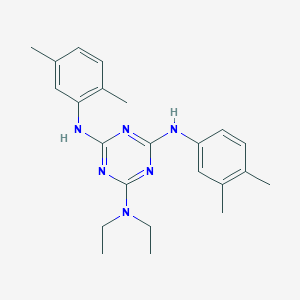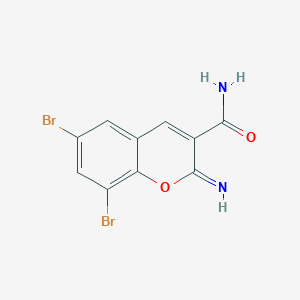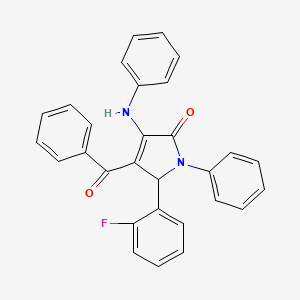![molecular formula C20H15BrN2O4S2 B11520681 2-{[4-(4-Bromophenyl)-1,3-thiazol-2-yl]amino}-2-oxoethyl [(phenylcarbonyl)sulfanyl]acetate](/img/structure/B11520681.png)
2-{[4-(4-Bromophenyl)-1,3-thiazol-2-yl]amino}-2-oxoethyl [(phenylcarbonyl)sulfanyl]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{[4-(4-BROMOPHENYL)-1,3-THIAZOL-2-YL]CARBAMOYL}METHYL 2-(BENZOYLSULFANYL)ACETATE is a complex organic compound that features a thiazole ring, a bromophenyl group, and a benzoylsulfanyl acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[4-(4-BROMOPHENYL)-1,3-THIAZOL-2-YL]CARBAMOYL}METHYL 2-(BENZOYLSULFANYL)ACETATE typically involves multi-step organic reactions. One common approach is to start with the bromination of a phenylthiazole derivative, followed by the introduction of a carbamoyl group through a reaction with an isocyanate. The final step involves the esterification of the resulting intermediate with benzoylsulfanyl acetic acid under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the bromophenyl group, potentially converting it to a phenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the bromine atom.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Phenyl derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, {[4-(4-BROMOPHENYL)-1,3-THIAZOL-2-YL]CARBAMOYL}METHYL 2-(BENZOYLSULFANYL)ACETATE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and protein binding due to its ability to form stable complexes with biological macromolecules.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry
In the industrial sector, the compound can be used in the development of new materials with specific properties, such as enhanced conductivity or improved mechanical strength.
Mechanism of Action
The mechanism of action of {[4-(4-BROMOPHENYL)-1,3-THIAZOL-2-YL]CARBAMOYL}METHYL 2-(BENZOYLSULFANYL)ACETATE involves its interaction with molecular targets such as enzymes or receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, while the bromophenyl group can enhance binding affinity through halogen bonding. These interactions can modulate the activity of the target molecules, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- **4-(4-BROMOPHENYL)-1,3-THIAZOL-2-YL]CARBAMOYL}METHYL 2-(BENZOYLSULFANYL)ACETATE
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
Organochlorine compounds: Organic compounds containing chlorine, used in various applications including solvents and pesticides.
Uniqueness
What sets {[4-(4-BROMOPHENYL)-1,3-THIAZOL-2-YL]CARBAMOYL}METHYL 2-(BENZOYLSULFANYL)ACETATE apart is its unique combination of functional groups, which allows for diverse chemical reactivity and potential applications in multiple fields. Its ability to form stable complexes with biological molecules also makes it a valuable tool in medicinal chemistry and biological research.
Properties
Molecular Formula |
C20H15BrN2O4S2 |
|---|---|
Molecular Weight |
491.4 g/mol |
IUPAC Name |
[2-[[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino]-2-oxoethyl] 2-benzoylsulfanylacetate |
InChI |
InChI=1S/C20H15BrN2O4S2/c21-15-8-6-13(7-9-15)16-11-29-20(22-16)23-17(24)10-27-18(25)12-28-19(26)14-4-2-1-3-5-14/h1-9,11H,10,12H2,(H,22,23,24) |
InChI Key |
LZPKPQLNGBEOCG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)SCC(=O)OCC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-Chlorophenyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B11520607.png)
![7-methoxy-8H-naphtho[2,3-a]phenoxazine-8,13(14H)-dione](/img/structure/B11520608.png)
![5-[(2,4-dichlorophenyl)carbonyl]-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one](/img/structure/B11520611.png)
![2-[1,5-dimethyl-3-(phenylsulfanyl)-1H-indol-2-yl]-N-(2-hydroxyethyl)acetamide](/img/structure/B11520613.png)

![Ethyl 4-{[2-(2-fluorophenyl)-1,3-thiazolidine-3-carbothioyl]amino}benzoate](/img/structure/B11520621.png)

![[2,3,4-triacetyloxy-5-(4-methylanilino)-5-oxopentyl] acetate](/img/structure/B11520633.png)
![Benzyl {[3-cyano-4-(5-methylfuran-2-yl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate](/img/structure/B11520636.png)
![2-(1H-benzimidazol-2-ylsulfanyl)-N-(2-{[2-(cyclohexylamino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)acetamide](/img/structure/B11520643.png)

![[(2E)-4-oxo-2-{(2E)-[1-(3,4,5-trimethoxyphenyl)ethylidene]hydrazinylidene}-1,3-thiazolidin-5-yl]acetic acid](/img/structure/B11520648.png)
![1-methyl-N'-[(E)-(5-nitrofuran-2-yl)methylidene]-1H-pyrazole-3-carbohydrazide](/img/structure/B11520657.png)

